REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[N:10]=[C:9]([C:11]3[CH:16]=[C:15](C)[C:14](OC)=[C:13](C)[CH:12]=3)[O:8][C:6]=2[N:7]=1.[Br:21]C1C=CC(C(Cl)=O)=CC=1>>[Br:21][C:14]1[CH:15]=[CH:16][C:11]([C:9]2[O:8][C:6]3[N:7]=[C:2]([Cl:1])[N:3]=[CH:4][C:5]=3[N:10]=2)=[CH:12][CH:13]=1
|
Name
|
( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=CC2=C(N1)OC(=N2)C2=CC(=C(C(=C2)C)OC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=O)Cl)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C=1OC=2N=C(N=CC2N1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |